

# In-Depth Technical Guide: DM-Nofd Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DM-Nofd** (Dimethyl N-oxalyl-D-phenylalanine) is a crucial chemical probe for studying cellular responses to hypoxia. It is a cell-permeable prodrug of N-oxalyl-D-phenylalanine (NOFD), which is a potent and selective inhibitor of Factor-Inhibiting Hypoxia-Inducible Factor (FIH).[1] [2] FIH is an asparaginyl hydroxylase that plays a key role in regulating the transcriptional activity of Hypoxia-Inducible Factors (HIFs). By inhibiting FIH, **DM-Nofd** effectively modulates the HIF signaling pathway, making it a valuable tool for research in cancer, metabolism, and ischemia. This document provides a comprehensive overview of the structure, chemical properties, and a proposed synthesis protocol for **DM-Nofd**, along with a visualization of its role in the HIF signaling pathway.

## **Chemical Structure and Properties**

**DM-Nofd** is the dimethyl ester of N-oxalyl-D-phenylalanine. Its chemical structure is characterized by a D-phenylalanine core, N-acylated with a methoxycarbonylformyl group.

Table 1: Chemical and Physical Properties of DM-Nofd



Property	Value	Reference
Chemical Formula	C13H15NO5	[1]
Molecular Weight	265.26 g/mol	[1]
CAS Number	865488-53-5	[1]
Appearance	Colorless to dark yellow oil	[1]
Purity	≥98% (HPLC)	[1]
Storage Temperature	2-8°C	[1]
SMILES String	O=C(C(NINVALID-LINK C(OC)=O)=O)OC	[1]
InChI Key	CAUUPQLNYYFMOQ- SNVBAGLBSA-N	[1]
Biological Target	Factor-Inhibiting HIF (FIH)	[2]
Mechanism of Action	Cell-permeable prodrug of the FIH inhibitor NOFD	[2]

# Experimental Protocols Proposed Synthesis of DM-Nofd

While a specific, detailed, and publicly available protocol for the synthesis of **DM-Nofd** is not readily found in the literature, a plausible two-step synthetic route can be proposed based on standard organic chemistry reactions. This proposed method involves the initial esterification of D-phenylalanine to its methyl ester, followed by N-acylation with methyl oxalyl chloride.

### Step 1: Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This step involves the esterification of the carboxylic acid group of D-phenylalanine using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

- Materials:
  - o D-phenylalanine



- Methanol (anhydrous)
- Thionyl chloride (SOCl<sub>2</sub>) or Hydrogen chloride (HCl) gas
- Diethyl ether or Methyl tert-butyl ether (MTBE)
- Reaction flask with a stirrer and reflux condenser
- Ice bath

#### Procedure:

- Suspend D-phenylalanine in anhydrous methanol in a reaction flask and cool the mixture in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- The crude D-phenylalanine methyl ester hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

#### Step 2: Synthesis of Dimethyl N-oxalyl-D-phenylalanine (**DM-Nofd**)

This step involves the N-acylation of the synthesized D-phenylalanine methyl ester hydrochloride with methyl oxalyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

#### Materials:

o D-phenylalanine methyl ester hydrochloride



- Methyl oxalyl chloride
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reaction flask with a stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon)
- Ice bath

#### Procedure:

- Dissolve D-phenylalanine methyl ester hydrochloride in anhydrous DCM in the reaction flask and cool the solution in an ice bath.
- Add the non-nucleophilic base (e.g., Triethylamine, 2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride and prepare the free amine in situ.
- In a separate flask, dissolve methyl oxalyl chloride (1.1 equivalents) in anhydrous DCM.
- Add the solution of methyl oxalyl chloride dropwise to the reaction mixture containing the D-phenylalanine methyl ester free amine at 0°C.
- Allow the reaction to stir at 0°C for a few hours and then let it warm to room temperature overnight.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude **DM-Nofd**.



 The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **DM-Nofd** as an oil.

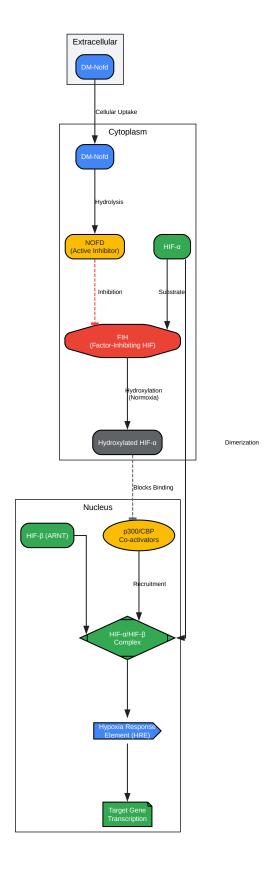
## **Signaling Pathway and Mechanism of Action**

**DM-Nofd** acts as a prodrug, readily crossing cell membranes. Once inside the cell, it is hydrolyzed to its active form, N-oxalyl-D-phenylalanine (NOFD). NOFD is a competitive inhibitor of Factor-Inhibiting HIF (FIH), an asparaginyl hydroxylase.

Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF- $\alpha$  subunit. This hydroxylation prevents the recruitment of the transcriptional co-activators p300 and CBP, thereby inhibiting the expression of HIF target genes.

By inhibiting FIH, **DM-Nofd** (via NOFD) prevents this hydroxylation, allowing for the recruitment of p300/CBP and subsequent transcription of HIF target genes, even in the presence of oxygen. This mimics a hypoxic response at the level of transcriptional activation.





Click to download full resolution via product page



Caption: **DM-Nofd** inhibits FIH, preventing HIF- $\alpha$  hydroxylation and promoting gene transcription.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: DM-Nofd Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607159#dm-nofd-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com